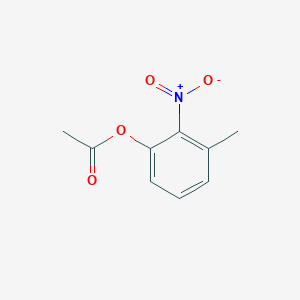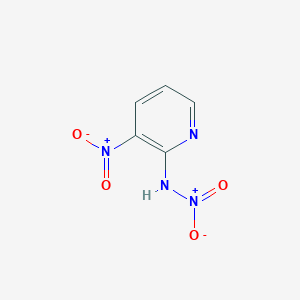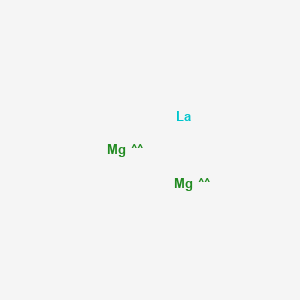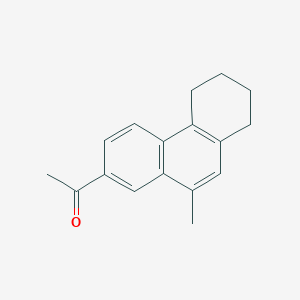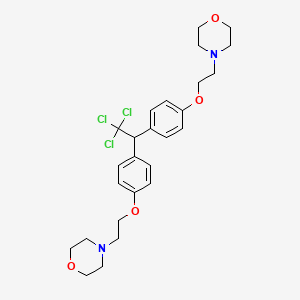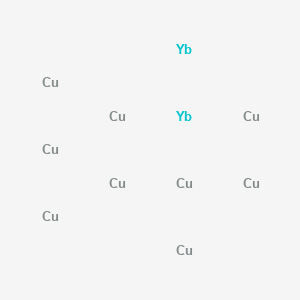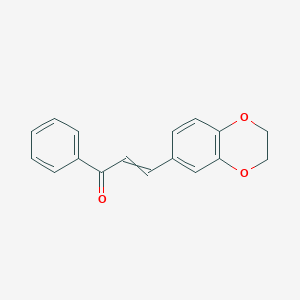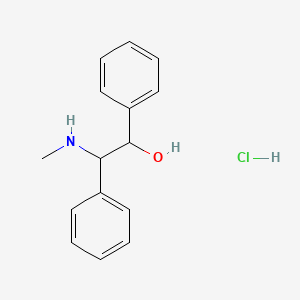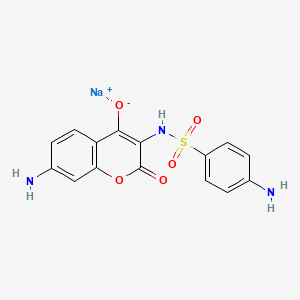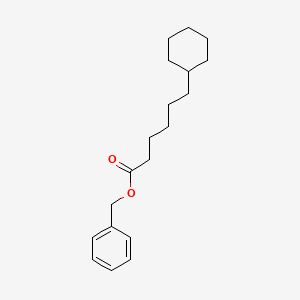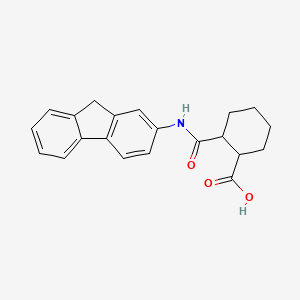
2-(9h-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a cyclohexane ring via a carbamoyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of fluorenylamine with cyclohexanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-cyclooctanecarboxylic acid
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-4-oxocyclohexanecarboxylic acid
Uniqueness
2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the fluorenyl and cyclohexane moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6341-13-5 |
|---|---|
Fórmula molecular |
C21H21NO3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO3/c23-20(18-7-3-4-8-19(18)21(24)25)22-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-2,5-6,9-10,12,18-19H,3-4,7-8,11H2,(H,22,23)(H,24,25) |
Clave InChI |
LZSJASSXOILRIY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


